molecular formula C16H18F2N4O2 B14929352 N~5~-(2,4-difluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

N~5~-(2,4-difluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B14929352
M. Wt: 336.34 g/mol
InChI Key: JDENESKNDAQLFU-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with difluorophenyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluoroaniline with diethyl malonate, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, N-(2,4-DIFLUOROPHENYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is studied for its potential as a pharmaceutical agent. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,4-DIFLUOROPHENYL)-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE apart is its combination of the pyrazole ring with the difluorophenyl and diethyl groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H18F2N4O2

Molecular Weight

336.34 g/mol

IUPAC Name

5-N-(2,4-difluorophenyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C16H18F2N4O2/c1-4-22(5-2)16(24)13-9-14(21(3)20-13)15(23)19-12-7-6-10(17)8-11(12)18/h6-9H,4-5H2,1-3H3,(H,19,23)

InChI Key

JDENESKNDAQLFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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